1H-1,2,3-BENZOTRIAZOL-1-YL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-BENZOTRIAZOL-1-YL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE is a compound that combines the structural features of benzotriazole and pyrazole Benzotriazole is known for its versatile synthetic utility and unique physicochemical properties, while pyrazole is a five-membered heterocyclic compound with two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE typically involves the reaction of benzotriazole derivatives with pyrazole derivatives under specific conditions. One common method involves the use of halogenated benzotriazoles and pyrazole derivatives in the presence of a base and a suitable solvent. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
1H-1,2,3-BENZOTRIAZOL-1-YL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The benzotriazole moiety can participate in coupling reactions with Grignard reagents or organolithium compounds to form new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-BENZOTRIAZOL-1-YL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or UV stabilizers
Wirkmechanismus
The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,3-BENZOTRIAZOL-1-YL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE can be compared with other similar compounds, such as:
1H-benzotriazol-1-ylmethyl isocyanide: This compound also contains a benzotriazole moiety but has different reactivity due to the presence of an isocyanide group.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)methanone: This compound contains both benzotriazole and triazole moieties, offering unique reactivity and applications.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: This compound features multiple triazole groups and is used as a ligand in coordination chemistry.
Eigenschaften
Molekularformel |
C11H8IN5O |
---|---|
Molekulargewicht |
353.12 g/mol |
IUPAC-Name |
benzotriazol-1-yl-(4-iodo-1-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C11H8IN5O/c1-16-6-7(12)10(14-16)11(18)17-9-5-3-2-4-8(9)13-15-17/h2-6H,1H3 |
InChI-Schlüssel |
JVUWJUHDDGQHME-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)N2C3=CC=CC=C3N=N2)I |
Kanonische SMILES |
CN1C=C(C(=N1)C(=O)N2C3=CC=CC=C3N=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.